molecular formula C18H16ClFN2O2 B10966352 3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10966352
M. Wt: 346.8 g/mol
InChI Key: YVNLKKCXSGQVAK-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorofluorophenyl group, a dimethylphenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the chlorofluorophenyl and dimethylphenyl groups. Common synthetic routes may include:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

    Introduction of Chlorofluorophenyl Group: This step may involve the use of chlorofluorobenzene derivatives and appropriate coupling reagents.

    Introduction of Dimethylphenyl Group: This can be done using dimethylbenzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide can be compared with other compounds that have similar structural features, such as:
    • 3-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
    • 3-(2-Fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide lies in its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C18H16ClFN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H16ClFN2O2/c1-10-6-7-14(11(2)8-10)21-18(23)16-9-15(22-24-16)17-12(19)4-3-5-13(17)20/h3-8,16H,9H2,1-2H3,(H,21,23)

InChI Key

YVNLKKCXSGQVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=NO2)C3=C(C=CC=C3Cl)F)C

Origin of Product

United States

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